molecular formula C17H14ClN3O3 B11324305 4-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

4-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B11324305
M. Wt: 343.8 g/mol
InChI Key: ODOVZYNURODOKK-UHFFFAOYSA-N
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Description

4-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted benzamide group and an oxadiazole ring, making it a subject of interest for chemists and researchers.

Preparation Methods

The synthesis of 4-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the benzamide group. Common synthetic routes may include:

    Formation of the Oxadiazole Ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Benzamide Group: This can be achieved through acylation reactions, where the oxadiazole intermediate is reacted with chloro-substituted benzoyl chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent reaction control.

Chemical Reactions Analysis

4-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The chloro and methoxy groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 4-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide lies in its specific substitution pattern and the presence of the oxadiazole ring, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H14ClN3O3

Molecular Weight

343.8 g/mol

IUPAC Name

4-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C17H14ClN3O3/c1-10-9-12(5-8-14(10)23-2)15-16(21-24-20-15)19-17(22)11-3-6-13(18)7-4-11/h3-9H,1-2H3,(H,19,21,22)

InChI Key

ODOVZYNURODOKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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